Spinacetin 3-gentiobioside

Catalog No.
S12775192
CAS No.
101021-29-8
M.F
C29H34O18
M. Wt
670.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinacetin 3-gentiobioside

CAS Number

101021-29-8

Product Name

Spinacetin 3-gentiobioside

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C29H34O18

Molecular Weight

670.6 g/mol

InChI

InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)31)25-27(20(36)16-13(44-25)6-11(32)26(42-2)19(16)35)47-29-24(40)22(38)18(34)15(46-29)8-43-28-23(39)21(37)17(33)14(7-30)45-28/h3-6,14-15,17-18,21-24,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,21+,22+,23-,24-,28-,29+/m1/s1

InChI Key

ZZNVCZGRNCQHCQ-JZSCMRTJSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Spinacetin 3-O-beta-gentiobioside is a natural product found in Spinacia oleracea with data available.

Spinacetin 3-gentiobioside is a flavonoid glycoside primarily derived from spinach (Spinacia oleracea). This compound is characterized by its complex structure, which includes a flavonoid backbone with a gentiobiosyl moiety attached at the 3-position. Spinacetin itself is an O-methylated flavonol, known for its potential health benefits and antioxidant properties. The presence of gentiobiose, a disaccharide composed of two glucose molecules, enhances its solubility and bioactivity in biological systems .

Typical of flavonoid compounds, including:

  • Oxidation: This reaction can lead to the formation of quinones, which are important in biological processes and can influence the compound's antioxidant capacity.
  • Reduction: Using reducing agents such as sodium borohydride, spinacetin 3-gentiobioside can be converted into dihydroflavonoids, which may exhibit different biological activities.
  • Substitution: The compound can undergo substitution reactions that modify its functional groups, potentially altering its reactivity and bioactivity .

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and mild reaction conditions to maintain the integrity of the flavonoid structure.

Spinacetin 3-gentiobioside exhibits significant biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. Furthermore, studies indicate that it may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as nitric oxide and prostaglandin E2 . The compound's interaction with various molecular targets suggests potential therapeutic applications in managing oxidative stress-related diseases.

The synthesis of spinacetin 3-gentiobioside typically involves chromatographic techniques for isolation. Key methods include:

  • Size-exclusion chromatography: This technique is often employed to separate flavonoid derivatives based on their size.
  • High-performance liquid chromatography (HPLC): Used for further purification and analysis of the compound's structure and purity.

Additionally, synthetic routes may involve chemical modifications of precursor compounds to introduce the gentiobiosyl group .

Spinacetin 3-gentiobioside has diverse applications across several fields:

  • Food Industry: Due to its antioxidant properties, it can be utilized as a natural preservative in food products.
  • Cosmetics: Its ability to protect against oxidative stress makes it valuable in cosmetic formulations aimed at skin protection.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses, particularly in anti-inflammatory and anticancer treatments .

The formation of spinacetin 3-gentiobioside involves the action of flavonoid 3-O-glycosyltransferases, which belong to the UDP-glycosyltransferase family 1 (UGT1) superfamily [1] [2]. These enzymes catalyze the transfer of sugar moieties from UDP-activated donors to the 3-hydroxyl position of flavonoid aglycones through a single displacement mechanism [3] [4].

The catalytic mechanism involves a histidine residue (His20 in VvGT1) that functions as a catalytic base, facilitating the deprotonation of the 3-hydroxyl group on the flavonoid acceptor [3] [4]. This deprotonation enables nucleophilic attack on the anomeric carbon of the UDP-sugar donor, resulting in the formation of the glycosidic bond with inversion of configuration. The enzyme active site contains a conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, which is essential for UDP-sugar recognition and binding [5] [6].

Kinetic studies of representative flavonoid 3-O-glycosyltransferases reveal significant variations in substrate specificity and catalytic efficiency. For instance, VvGT1 from grape exhibits Km values of 680 μM for UDP-glucose, 31 μM for quercetin, and 42 μM for kaempferol [3]. The enzyme demonstrates a preference for UDP-glucose as the sugar donor, with catalytic rates (kcat) of 0.084 s⁻¹ for quercetin glucosylation. Different UGT enzymes show varying substrate preferences, with some exhibiting specificity for kaempferol over quercetin, as observed in Fh3GT2 from Freesia hybrida [2].

The formation of gentiobioside linkages requires sequential glycosylation events, where initial glucose attachment at the 3-position is followed by further glucosylation at the 6-position of the terminal glucose residue. This process involves glycosyltransferases capable of recognizing flavonoid monoglucosides as substrates and catalyzing β-1,6-glycosidic bond formation [7] [8].

Sugar Donor Specificity (UDP-Glucose vs. UDP-Galactose)

The sugar donor specificity of flavonoid 3-O-glycosyltransferases represents a critical determinant of the final glycoside structure. Most plant UGTs exhibit a strong preference for UDP-glucose, though they can utilize alternative UDP-sugar donors with varying efficiencies [9] [5].

UDP-glucose serves as the preferred sugar donor for most flavonoid 3-O-glycosyltransferases, typically showing the highest catalytic efficiency and lowest Km values. The enzyme active site architecture is optimized for UDP-glucose binding, with specific residues in the PSPG motif recognizing the glucose moiety. The terminal glutamine residue (Q44) in the PSPG motif is particularly important for UDP-glucose recognition and catalytic activity [5] [6].

UDP-galactose acceptance varies significantly among different UGTs, with some enzymes showing reduced activity due to the C4-epimeric difference compared to glucose. VvGT1 transfers UDP-galactose approximately 210 times more slowly than UDP-glucose, with a 16-fold reduction in catalytic efficiency [3]. However, certain UGTs, such as Rd3GT1 and Rd3GT6 from Rhododendron delavayi, actually prefer UDP-galactose over UDP-glucose, demonstrating that sugar donor specificity can be enzyme-dependent [10].

The structural determinants of sugar donor specificity involve multiple amino acid residues within the active site. The PSPG motif positions P3, P22, P23, and P43 are particularly crucial for donor recognition [5]. Additionally, loop regions LP1 and LP2 in the N5 loop play significant roles in accommodating different sugar donors, with their polarity and flexibility affecting donor substrate scope [5] [6].

Experimental studies have demonstrated that enzyme engineering can alter sugar donor specificity. Mutations in the PSPG motif, such as changing the terminal residue from glutamine to other amino acids, can shift the preference between UDP-glucose and UDP-galactose. For example, the presence of histidine as the terminal PSPG residue often correlates with UDP-galactose preference [10].

Regiospecific Glycosylation Mechanisms

The regiospecific attachment of sugar moieties to flavonoid aglycones involves sophisticated molecular recognition mechanisms that ensure precise positioning of glycosidic bonds. For spinacetin 3-gentiobioside, the regiospecificity involves exclusive glycosylation at the 3-position of the flavonoid, followed by specific β-1,6-linkage formation in the disaccharide chain.

The 3-O-regiospecificity of flavonoid glycosyltransferases is determined by the enzyme active site architecture and the specific positioning of the flavonoid substrate. The enzyme binds the flavonoid in a specific orientation that positions the 3-hydroxyl group in optimal proximity to the anomeric carbon of the UDP-sugar donor [3] [4]. This positioning is achieved through hydrogen bonding interactions between the flavonoid and specific amino acid residues in the active site.

Structural studies reveal that the flavonoid binding pocket in 3-O-glycosyltransferases is designed to accommodate the flavonoid in a fixed orientation. The phenolic A-ring and the heterocyclic C-ring of the flavonoid interact with hydrophobic residues (Phe15, Phe121, Phe200, Phe372) and polar residues (Gln84, His150) that stabilize the substrate in the correct orientation for 3-O-glycosylation [3] [4].

The formation of gentiobioside linkages involves additional regiospecific considerations. After initial 3-O-glucosylation, the resulting flavonoid 3-O-glucoside must serve as an acceptor for further glycosylation at the 6-position of the terminal glucose residue. This process requires glycosyltransferases with relaxed regiospecificity that can accommodate both β-1,4 and β-1,6 linkage formation, as observed in iterative glycosylation reactions [7] [8].

Molecular dynamics simulations and computational modeling have provided insights into the structural basis of regiospecificity. The enzyme active site creates a binding pocket that favors specific hydroxyl group positioning, with the 3-OH group of flavonoids being preferentially oriented toward the catalytic residues [11]. The equatorial orientation of the 3-OH group in flavonoids contributes to its higher reactivity compared to axial hydroxyl groups, consistent with general principles of glycosylation regioselectivity [12] [13].

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of spinacetin 3-gentiobioside is subject to complex transcriptional regulation involving multiple classes of transcription factors that coordinate the expression of genes encoding biosynthetic enzymes. This regulation ensures proper temporal and spatial expression of the flavonoid biosynthetic pathway genes in response to developmental and environmental cues.

The primary transcriptional regulators of flavonoid biosynthesis include R2R3-MYB transcription factors, MYC-like basic helix-loop-helix (bHLH) proteins, and WD40 repeat proteins, which form the well-characterized MBW (MYB-bHLH-WD40) regulatory complex [14] [15] [16]. These regulators are organized into functional groups that control different aspects of flavonoid metabolism.

R2R3-MYB transcription factors serve as the primary determinants of pathway specificity and are phylogenetically divided into distinct subgroups. The MYB-B group primarily regulates early biosynthetic genes (EBGs) such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H), which are involved in the upstream steps of flavonoid biosynthesis leading to flavonol formation [14] [15]. The MYB-C group regulates late biosynthetic genes (LBGs) including dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glycosyltransferase (UFGT) [14] [15].

The MBW complex formation is essential for the regulation of anthocyanin and proanthocyanidin biosynthesis. In this complex, the MYB protein provides specificity by binding to MYB-binding sites (MBS) or AC-rich motifs in target gene promoters, while the bHLH protein binds to E-box or G-box sequences [16]. The WD40 protein serves as a structural component that facilitates protein-protein interactions within the complex [15] [16].

Several additional transcription factor families contribute to flavonoid biosynthesis regulation. YABBY transcription factors, exemplified by AaYABBY5 from Artemisia annua, can activate multiple flavonoid biosynthetic genes including PAL, CHS, CHI, and UFGT, leading to increased flavonoid accumulation [14] [17]. AP2/ERF transcription factors such as CitERF32 and CitERF33 enhance flavonoid biosynthesis by activating chalcone isomerase-like genes [14].

TCP transcription factors represent another important regulatory component, with TCP3 interacting with R2R3-MYB proteins to enhance their transcriptional activity. This interaction strengthens the MBW complex formation and promotes the expression of both early and late flavonoid biosynthetic genes [15]. The TCP3-mediated enhancement involves direct protein-protein interactions with MYB proteins, resulting in increased transcriptional activation of target genes.

The regulation of glycosyltransferase genes specifically involves differential expression patterns that correspond to flavonoid accumulation. Studies in Freesia hybrida have revealed that different UGT genes show distinct expression profiles, with Fh3GT2 exhibiting high expression during early flower development coinciding with flavonol accumulation, while Fh3GT1 shows increased expression during later stages associated with anthocyanin biosynthesis [2].

Transcriptional regulation also involves negative regulators that fine-tune flavonoid biosynthesis. MYBL2 proteins compete with activator MYB proteins for bHLH binding partners, thereby disrupting MBW complex formation and reducing flavonoid gene expression [15]. Similarly, SPL9 proteins interact with MYB proteins to negatively regulate the pathway [15].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

670.17451423 g/mol

Monoisotopic Mass

670.17451423 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-09-2024

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